4-chloro-N-mesitylbenzenesulfonamide

Beschreibung

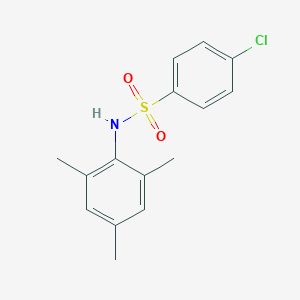

4-Chloro-N-mesitylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a mesityl (2,4,6-trimethylphenyl) group at the sulfonamide nitrogen. Sulfonamides are widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Eigenschaften

CAS-Nummer |

197704-21-5 |

|---|---|

Molekularformel |

C15H16ClNO2S |

Molekulargewicht |

309.8g/mol |

IUPAC-Name |

4-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16ClNO2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |

InChI-Schlüssel |

HZVPZEBRWXJBOH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N-mesitylbenzenesulfonamide typically involves reactions that introduce the mesityl group to the sulfonamide structure. The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅ClN₁O₂S

- Molecular Weight : 285.78 g/mol

The presence of the chloro and mesityl groups enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

One of the most prominent applications of this compound is its use in anticancer research. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:

- HCT-116 : Colon cancer

- HeLa : Cervical cancer

- MCF-7 : Breast cancer

Research indicates that derivatives of this compound can induce apoptosis in these cell lines, suggesting a mechanism that involves mitochondrial membrane potential disruption and caspase activation .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several sulfonamide derivatives for their cytotoxic effects on HCT-116 and HeLa cells, revealing IC50 values below 100 μM for several compounds, indicating strong potential for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the mesityl group affect biological activity, providing insights into optimizing these compounds for better efficacy and reduced toxicity .

Antimicrobial Properties

Beyond anticancer applications, sulfonamides like this compound have been noted for their antimicrobial properties. They are used as antimicrobial agents in various formulations due to their ability to inhibit bacterial growth.

Industrial Uses

The compound may also find applications in industrial settings as a biocide or preservative due to its antimicrobial properties. It has been reported to be effective against a range of microorganisms, making it suitable for use in cleaning agents and materials preservation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues of 4-chloro-N-mesitylbenzenesulfonamide, highlighting variations in substituents and their impact on properties:

Key Observations:

- Substituent Position: The 4-chloro group enhances electrophilicity and influences crystal packing, as seen in the monoclinic structure of 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide .

- Thioether Linkages : Compounds with thioether substituents (e.g., Compound 11) exhibit distinct IR absorption bands (C-S stretch at 1150 cm⁻¹) and moderate melting points .

Physicochemical and Spectroscopic Properties

- Melting Points: Thioether-containing derivatives (e.g., Compound 11) melt at 177–180°C, higher than non-thioether analogues, likely due to increased molecular rigidity .

- Spectroscopy :

Q & A

Basic: What are the standard synthetic protocols for preparing 4-chloro-N-mesitylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between mesitylamine and 4-chlorobenzenesulfonyl chloride under basic conditions. Key variables include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reactivity due to their high dielectric constants .

- Base Choice : Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts, with excess base improving reaction efficiency .

- Temperature : Elevated temperatures (80–100°C) accelerate the reaction but may require reflux apparatus .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify structural motifs (e.g., sulfonamide linkage, aromatic protons). For example, the mesityl methyl groups appear as a singlet at ~2.3 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. The sulfonamide S–N bond typically measures ~1.63 Å, while Cl–C distances align with standard aromatic chloro-substituents (~1.74 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 338.06 for CHClNOS) .

Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

Methodological Answer:

Discrepancies in bond lengths or space groups may arise from:

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data, adjusting BASF parameters .

- Disorder Modeling : For disordered solvent molecules or substituents, apply PART instructions in SHELXL to partition occupancy .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Example: In a related compound (2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide), torsional angles between aryl rings varied by 5° across studies due to packing effects, resolved via Hirshfeld surface analysis .

Advanced: What strategies optimize the synthetic yield of this compound in scaled-up reactions?

Methodological Answer:

- Solvent Optimization : Replace DMF with cheaper alternatives like acetonitrile, balancing cost and reactivity. Evidence shows NMP increases yields by 15% compared to dichloromethane .

- Catalysis : Add catalytic iodide (KI) to enhance sulfonyl chloride reactivity via the “Finkelstein-like” mechanism .

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-chlorobenzenesulfonyl chloride to mesitylamine to account for side reactions .

- In-line Monitoring : Employ HPLC with a C18 column (acetonitrile/water gradient) to track conversion in real time .

Basic: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO hydration, comparing IC values to acetazolamide .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC thresholds ≤32 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, normalized to cisplatin controls .

Advanced: What computational methods elucidate the reaction mechanisms of this compound in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to CA-II (PDB: 3KS3). The sulfonamide group coordinates Zn, with ΔG values < -8 kcal/mol indicating strong binding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. RMSD < 2 Å suggests minimal conformational drift .

- DFT Calculations : Compute Fukui indices (Gaussian 16) to predict electrophilic attack sites, correlating with experimental metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.